Home > Products > Screening Compounds P109937 > (S)-(-)-Hydroxy Timolol
(S)-(-)-Hydroxy Timolol - 1227468-61-2

(S)-(-)-Hydroxy Timolol

Catalog Number: EVT-1464921
CAS Number: 1227468-61-2
Molecular Formula: C13H24N4O4S
Molecular Weight: 332.419
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-(-)-Hydroxy Timolol is a metabolite of the non-selective beta-adrenergic receptor blocker, Timolol.

Source and Classification

(S)-(-)-Hydroxy Timolol is classified under beta blockers, specifically as a beta-adrenergic antagonist. It is sourced from the synthesis of Timolol, which involves various chemical reactions that yield its enantiomers. The compound is recognized for its therapeutic applications, particularly in ophthalmology and cardiovascular treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-(-)-Hydroxy Timolol can be achieved through several methods, including:

  1. Chiral Resolution: This method involves separating the enantiomers of racemic Timolol through techniques such as chromatography or crystallization. A common approach is to use a chiral resolving agent that selectively interacts with one enantiomer.
  2. Asymmetric Synthesis: This technique employs specific catalysts or reagents that favor the formation of one enantiomer over the other during the reaction process. For example, using optically active precursors can lead to the preferential formation of (S)-(-)-Hydroxy Timolol.
  3. Enzymatic Methods: Utilizing enzymes that exhibit specificity for one enantiomer can enhance yields of (S)-(-)-Hydroxy Timolol while minimizing the production of unwanted byproducts.

Technical details regarding these methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve high enantiomeric purity and yield.

Molecular Structure Analysis

Structure and Data

(S)-(-)-Hydroxy Timolol has a complex molecular structure characterized by its specific stereochemistry. The chemical formula is C13H24N4O3SC_{13}H_{24}N_{4}O_{3}S, and it features:

  • A thiadiazole ring
  • A morpholino group
  • Hydroxyl (-OH) functional groups

The 3D structure can be elucidated using techniques such as X-ray crystallography, which provides insights into molecular interactions and conformations within solid-state forms.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-(-)-Hydroxy Timolol participates in various chemical reactions typical for beta-adrenergic antagonists:

  1. Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance lipophilicity and alter pharmacokinetic properties.
  2. Hydrolysis: Under certain conditions, esters of (S)-(-)-Hydroxy Timolol can undergo hydrolysis, regenerating the parent compound.
  3. Oxidation-Reduction: The presence of sulfur in its structure allows for potential oxidation reactions that could modify its biological activity or stability.

These reactions are crucial for developing prodrugs or formulations that optimize therapeutic effects.

Mechanism of Action

Process and Data

(S)-(-)-Hydroxy Timolol functions primarily through competitive inhibition at beta-adrenergic receptors. Its mechanism includes:

  • Beta-1 Receptor Blockade: This action decreases heart rate and myocardial contractility, contributing to lower blood pressure.
  • Beta-2 Receptor Blockade: In ocular tissues, this reduces aqueous humor production by interfering with adrenergic stimulation in the ciliary body, effectively lowering intraocular pressure.

The precise pathways may involve modulation of intracellular signaling cascades related to cyclic adenosine monophosphate levels, ultimately leading to reduced sympathetic nervous system effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-(-)-Hydroxy Timolol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 316.42 g/mol
  • Melting Point: Reported around 53.3 °C for its hemihydrate form .
  • Solubility: Soluble in various organic solvents; solubility can be influenced by pH and ionic strength.
  • Stability: The compound is stable under normal storage conditions but sensitive to light and moisture.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

(S)-(-)-Hydroxy Timolol has significant applications in both clinical and research settings:

  1. Ophthalmology: Used extensively in eye drops for managing glaucoma due to its efficacy in lowering intraocular pressure.
  2. Cardiovascular Medicine: Employed in formulations aimed at treating hypertension and other cardiovascular disorders.
  3. Research Applications: Investigated for potential uses in neuroprotection due to its ability to modulate adrenergic signaling pathways.

The compound's unique properties make it a valuable agent in therapeutic formulations aimed at improving patient outcomes across multiple medical disciplines.

Introduction to (S)-(-)-Hydroxy Timolol

Chemical Identity and Stereochemical Significance

(S)-(-)-Hydroxy Timolol, chemically designated as (2S)-1-[(1,1-dimethylethyl)amino]-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol, shares the core structure of timolol but features a hydroxylated side chain. Its molecular formula is C₁₃H₂₄N₄O₄S, with a molecular weight of 332.42 g/mol. The compound's defining characteristic is its chiral center at the C2 position of the propanolamine side chain, conferring (S)-absolute configuration. This configuration is crucial as β-adrenergic receptor binding and antagonism exhibit pronounced stereoselectivity, with the (S)-enantiomer demonstrating significantly greater potency than its (R)-counterpart across most β-receptor subtypes [1] [8] [10].

The stereochemical assignment follows the Cahn-Ingold-Prelog (CIP) priority rules. Prioritizing the substituents around the chiral carbon:

  • The oxygen-bound thiadiazolomorpholine ring (highest atomic number, O)
  • The carbon bearing the tertiary butylamino group
  • The hydroxymethyl group (-CH₂OH)
  • The hydrogen atom (lowest priority).Arranging these from highest to lowest priority defines an S-configuration when the hydrogen (lowest priority) is oriented away from the viewer and the sequence is counter-clockwise. The negative optical rotation ([α]D = -12.0° (c = 5 in 1N HCl)) further confirms the levorotatory nature of this enantiomer, denoted by the (-) prefix [6] [8] [10].

Table 1: Molecular Properties of (S)-(-)-Hydroxy Timolol

PropertyValue/Description
CAS Number1227468-61-2
Systematic Name(2S)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol
Molecular FormulaC₁₃H₂₄N₄O₄S
Molecular Weight332.42 g/mol
Stereochemistry(S)-configuration at chiral center
Optical Rotation[α]D -12.0° (c = 5, 1N HCl)
RolePrimary active metabolite of Timolol

Historical Development and Discovery in β-Adrenergic Pharmacology

The discovery of (S)-(-)-Hydroxy Timolol is intrinsically linked to the development and clinical deployment of its parent drug, timolol maleate. Timolol emerged in the 1970s as a revolutionary non-selective β-adrenergic blocker (β₁ and β₂), gaining FDA approval in 1978 as Timoptic for treating open-angle glaucoma and ocular hypertension. Its introduction marked a pivotal shift from older, less tolerable agents like pilocarpine and epinephrine derivatives. Timolol's efficacy in lowering intraocular pressure (IOP) without affecting pupil size or accommodation cemented its role as a first-line antiglaucoma therapy for decades, although prostaglandin analogs have largely superseded it as initial monotherapy in recent years [2] [9].

Early pharmacological studies focused on racemic timolol (a 50:50 mixture of (R)-(+) and (S)-(-) enantiomers). However, research in the 1980s and 1990s began to elucidate the distinct contributions of each enantiomer. While the (S)-enantiomer was identified as the primary driver of systemic β-blockade (cardiac and pulmonary effects), investigations into the R-enantiomer of timolol suggested it might possess ocular hypotensive activity with potentially reduced extraocular side effects. This spurred interest in chiral metabolism and the generation of active metabolites like (S)-(-)-Hydroxy Timolol [5] [9].

The identification of (S)-(-)-Hydroxy Timolol as a significant metabolite resulted from advancing analytical techniques in drug metabolism studies during the 1990s and 2000s. Researchers sought to understand timolol's systemic absorption after ocular administration (estimated at 60-80%) and the potential contribution of its metabolites to both therapeutic effects and adverse events, particularly in genetically susceptible populations like CYP2D6 poor metabolizers [7].

Role as a Primary Metabolite of Timolol: Biotransformation Pathways

(S)-(-)-Hydroxy Timolol is the principal oxidative metabolite formed during the hepatic biotransformation of timolol. The metabolic pathway is highly stereoselective, primarily involving the cytochrome P450 enzyme CYP2D6.

  • Pathway: The biotransformation involves aliphatic hydroxylation on the propanolamine side chain of the (S)-(-)-timolol enantiomer, specifically at the carbon adjacent to the nitrogen (beta-carbon hydroxylation). This converts the -CH₂ group linked to the tertiary butylamine nitrogen into a -CH(OH)- group, generating the secondary alcohol functionality characteristic of (S)-(-)-Hydroxy Timolol.
  • Enzyme Specificity: In vitro studies using human liver microsomes definitively identified CYP2D6 as the major isoform responsible for this hydroxylation, contributing to approximately 80-90% of the metabolic clearance of (S)-timolol. CYP2C19 plays a minor role. This metabolic dependence has critical clinical implications, as genetic polymorphisms in CYP2D6 (resulting in poor metabolizer phenotypes) or concomitant use of CYP2D6 inhibitors (e.g., quinidine, fluoxetine) can significantly reduce timolol metabolism, leading to elevated systemic concentrations of the parent drug and potentially increasing the risk of β-blockade-related systemic side effects (e.g., bradycardia, bronchospasm) [7].
  • Tissue Specificity: Metabolism occurs predominantly in the liver. While timolol is administered topically for ophthalmic indications, systemic absorption via the nasolacrimal duct and gastrointestinal tract (after drainage) delivers the drug to the liver via the portal circulation. Crucially, human ocular tissues (e.g., cornea, iris-ciliary body, retina) express negligible levels of CYP2D6, indicating that significant ocular metabolism to (S)-(-)-Hydroxy Timolol is unlikely. The metabolite detected in plasma originates from hepatic CYP2D6 activity [7].
  • Pharmacological Activity: (S)-(-)-Hydroxy Timolol retains β-adrenergic blocking activity, although its potency relative to the parent (S)-timolol is reduced. It contributes to the overall pharmacological profile, particularly following systemic absorption of topical doses or after oral administration of timolol for systemic indications (e.g., hypertension, migraine prophylaxis). Its formation represents a Phase I metabolic pathway, and it may undergo further Phase II conjugation (glucuronidation or sulfation) prior to renal excretion [7].

Table 2: Biotransformation Pathway of Timolol to (S)-(-)-Hydroxy Timolol

ParameterDetails
Parent Drug(S)-(-)-Timolol
Metabolic ReactionAliphatic Hydroxylation (Beta-carbon oxidation on the aminoethyl side chain)
Primary EnzymeCytochrome P450 2D6 (CYP2D6)
Minor Contributing EnzymeCytochrome P450 2C19 (CYP2C19)
Site of MetabolismPrimarily Liver
Metabolite StructureIntroduction of -OH group on the side chain chiral carbon
Metabolite ActivityRetains β-blocking activity (reduced potency vs. parent)
EliminationRenal excretion of metabolite and conjugates

Comparative Analysis with (R)-Enantiomer: Pharmacological Divergence

The pharmacological profiles of the (S) and (R) enantiomers of timolol and its metabolites diverge significantly due to stereoselective interactions with β-adrenergic receptors. This divergence is critical for understanding efficacy and safety.

  • Receptor Affinity and Potency: The (S)-(-)-enantiomer of timolol (and consequently its hydroxy metabolite) exhibits high affinity for both β₁ (cardiac) and β₂ (pulmonary, vascular) adrenergic receptors. It is the potent β-blocker, with studies showing it is responsible for virtually all the intended systemic β-blockade (e.g., heart rate reduction, blood pressure lowering) and the unintended systemic side effects (e.g., bronchoconstriction, bradycardia) associated with racemic timolol therapy. In contrast, the (R)-(+)-enantiomer demonstrates drastically reduced affinity for extraocular β-receptors (estimated at 1/50th to 1/100th the potency of the S-enantiomer in in vitro and animal models) [3] [5].
  • Ocular Hypotensive Activity: Interestingly, both enantiomers demonstrate intraocular pressure (IOP)-lowering effects, although the potency differs. Animal studies (rabbit models) indicated the R-enantiomer was approximately one-third as potent as the S-enantiomer in lowering IOP and reducing aqueous humor production. However, human clinical trials yielded unexpected results. Oral administration studies in healthy men showed that the R-enantiomer inhibited isoproterenol-induced increases in heart rate, forearm blood flow, and finger tremor – classic indicators of systemic β-blockade – with comparable potency to much lower doses of the S-enantiomer. This challenged earlier assumptions based on animal work and suggested the R-enantiomer might have more significant systemic effects in humans than anticipated [3] [5].
  • Therapeutic Implications for Metabolites: The divergence extends to metabolites. While (S)-(-)-Hydroxy Timolol contributes to systemic β-blockade, the corresponding (R)-hydroxy metabolite would be expected to have minimal activity at extraocular receptors based on the parent enantiomer's low potency. The key pharmacological hypothesis surrounding the R-enantiomer was its potential as a "selective ocular antihypertensive agent". The rationale was that the R-enantiomer could lower IOP effectively via ocular β-receptors while having minimal interaction with critical systemic β₁ and β₂ receptors, thereby reducing risks like bronchospasm in asthmatics or severe bradycardia. However, the human clinical trial data showing systemic β-blockade by oral R-timolol complicated this picture [5] [3].
  • Stereochemical Purity and Future Potential: The existence of active metabolites like (S)-(-)-Hydroxy Timolol underscores the complexity. Even if a pure R-enantiomer ophthalmic product were developed, any systemic absorption and subsequent metabolism could theoretically generate small amounts of an S-configuration metabolite (though the metabolic pathway is stereoselective for the S-parent). Research into R-timolol progressed, including the development of D-timolol (the R-enantiomer), but widespread clinical adoption did not occur. The findings highlight the critical role of stereochemistry and metabolism in drug action and the challenges in achieving true tissue selectivity with racemic mixtures or even single enantiomers if systemic absorption occurs [5] [7].

Table 3: Comparative Pharmacology of Timolol Enantiomers and Hydroxy Metabolites

Property(S)-(-)-Timolol & (S)-(-)-Hydroxy Timolol(R)-(+)-Timolol & (R)-Hydroxy Metabolite
β-Adrenergic Blocking Potency (Systemic)High (Primary active form for β₁/β₂ blockade)Very Low (1/50 to 1/100 of S-enantiomer in vitro)
Intraocular Pressure ReductionHigh potencyModerate potency (~1/3 of S-enantiomer in animals)
Primary Site of Action (IOP)β-receptors on ciliary epithelium (reduces aqueous humor production)Similar ocular site, but lower affinity
Systemic Effects (e.g., HR↓, BP↓, Bronchoconstriction)Significant risk after topical absorptionExpected low risk based on in vitro data, but oral human studies showed unexpected systemic effects
Metabolic Pathway (Hydroxylation)Primary substrate for CYP2D6 → (S)-(-)-Hydroxy TimololNot a significant substrate for the S-enantiomer pathway
Potential for Selective Ocular EffectLow (Significant systemic effects)Theoretically High (based on receptor affinity), but human systemic activity observed

Properties

CAS Number

1227468-61-2

Product Name

(S)-(-)-Hydroxy Timolol

IUPAC Name

2-[[(2S)-2-hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol

Molecular Formula

C13H24N4O4S

Molecular Weight

332.419

InChI

InChI=1S/C13H24N4O4S/c1-13(2,9-18)14-7-10(19)8-21-12-11(15-22-16-12)17-3-5-20-6-4-17/h10,14,18-19H,3-9H2,1-2H3/t10-/m0/s1

InChI Key

HYWLHKPDWVHAKZ-JTQLQIEISA-N

SMILES

CC(C)(CO)NCC(COC1=NSN=C1N2CCOCC2)O

Synonyms

2-[[(2S)-2-Hydroxy-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]propyl]amino]-2-methyl-1-propanol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.